molecular formula C15H13N3O B292868 2-Methyl-3-(4-methylpyridin-2-yl)quinazolin-4-one

2-Methyl-3-(4-methylpyridin-2-yl)quinazolin-4-one

Cat. No. B292868
M. Wt: 251.28 g/mol
InChI Key: UBRBCWODWFDUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(4-methylpyridin-2-yl)quinazolin-4-one is a heterocyclic compound that has shown great potential in scientific research. It is a quinazolinone derivative that has been synthesized using various methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylpyridin-2-yl)quinazolin-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosine kinase. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Methyl-3-(4-methylpyridin-2-yl)quinazolin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is important in the treatment of Alzheimer's disease. It has also been shown to inhibit the activity of tyrosine kinase, which is important in the treatment of cancer. Additionally, it has been shown to have anti-inflammatory and antioxidant activity.

Advantages and Limitations for Lab Experiments

2-Methyl-3-(4-methylpyridin-2-yl)quinazolin-4-one has advantages and limitations in laboratory experiments. One advantage is its potential in treating cancer and Alzheimer's disease. Another advantage is its anti-inflammatory and antioxidant activity. However, a limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.

Future Directions

There are several future directions for the study of 2-Methyl-3-(4-methylpyridin-2-yl)quinazolin-4-one. One direction is to further study its mechanism of action to optimize its use in laboratory experiments. Another direction is to study its potential in treating other diseases such as Parkinson's disease and multiple sclerosis. Additionally, future studies could focus on developing more efficient synthesis methods to increase the yield of the compound.

Synthesis Methods

The synthesis of 2-Methyl-3-(4-methylpyridin-2-yl)quinazolin-4-one has been achieved using various methods. One method involves the reaction of 2-amino-3-methylquinazoline with 4-methyl-2-pyridinecarboxaldehyde in the presence of acetic acid. Another method involves the reaction of 2-amino-3-methylquinazoline with 4-methyl-2-pyridinecarboxylic acid in the presence of polyphosphoric acid. The yield of the compound varies depending on the method used.

Scientific Research Applications

2-Methyl-3-(4-methylpyridin-2-yl)quinazolin-4-one has been extensively studied for its potential in scientific research. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential in treating Alzheimer's disease by inhibiting the activity of acetylcholinesterase. Additionally, it has been shown to have anti-inflammatory and antioxidant activity.

properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-methyl-3-(4-methylpyridin-2-yl)quinazolin-4-one

InChI

InChI=1S/C15H13N3O/c1-10-7-8-16-14(9-10)18-11(2)17-13-6-4-3-5-12(13)15(18)19/h3-9H,1-2H3

InChI Key

UBRBCWODWFDUNV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)N2C(=NC3=CC=CC=C3C2=O)C

Canonical SMILES

CC1=CC(=NC=C1)N2C(=NC3=CC=CC=C3C2=O)C

Origin of Product

United States

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